molecular formula C28H30N2O2S2 B301436 4-butoxy-N-{2-[(mesitylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide

4-butoxy-N-{2-[(mesitylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide

Cat. No. B301436
M. Wt: 490.7 g/mol
InChI Key: RRAYEMLZQGJSDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butoxy-N-{2-[(mesitylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide, also known as BMB-4, is a synthetic compound that has gained attention in the scientific community for its potential use as a tool for cancer research. BMB-4 belongs to the family of benzothiazole compounds, which have been shown to have anti-cancer properties.

Mechanism of Action

4-butoxy-N-{2-[(mesitylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide works by binding to the active site of PRL-3 and preventing its enzymatic activity. This results in a decrease in the levels of phosphatidylinositol 3,4,5-trisphosphate (PIP3), which is a signaling molecule that promotes cancer cell growth and survival. 4-butoxy-N-{2-[(mesitylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-butoxy-N-{2-[(mesitylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. In addition to its anti-cancer properties, 4-butoxy-N-{2-[(mesitylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide has also been shown to have anti-inflammatory and anti-angiogenic effects.

Advantages and Limitations for Lab Experiments

One advantage of 4-butoxy-N-{2-[(mesitylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide is its specificity for PRL-3, which makes it a useful tool for studying the role of this protein in cancer. However, one limitation is that 4-butoxy-N-{2-[(mesitylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide has a relatively short half-life, which can make it difficult to use in in vivo studies.

Future Directions

There are several potential future directions for research on 4-butoxy-N-{2-[(mesitylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide. One area of interest is the development of more potent and selective inhibitors of PRL-3. Another area of research is the use of 4-butoxy-N-{2-[(mesitylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, 4-butoxy-N-{2-[(mesitylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide could be used to study the role of PRL-3 in other diseases, such as inflammatory bowel disease and cardiovascular disease.
Conclusion:
In conclusion, 4-butoxy-N-{2-[(mesitylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide is a promising compound for cancer research due to its ability to inhibit the activity of PRL-3 and sensitize cancer cells to chemotherapy drugs. While there are limitations to its use in lab experiments, 4-butoxy-N-{2-[(mesitylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide has the potential to be a valuable tool for studying the role of PRL-3 in cancer and other diseases. Further research is needed to fully understand the potential of 4-butoxy-N-{2-[(mesitylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide in cancer therapy and beyond.

Synthesis Methods

The synthesis of 4-butoxy-N-{2-[(mesitylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide involves a multi-step process that begins with the reaction of 2-mercaptobenzothiazole with mesityl chloride to form 2-(mesitylsulfanyl)benzothiazole. This intermediate is then reacted with 4-butoxybenzoyl chloride to produce 4-butoxy-N-{2-[(mesitylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide. The final product is purified using column chromatography.

Scientific Research Applications

4-butoxy-N-{2-[(mesitylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide has been shown to inhibit the activity of a protein called PRL-3, which is overexpressed in many types of cancer. Inhibition of PRL-3 has been shown to reduce cancer cell proliferation, migration, and invasion. 4-butoxy-N-{2-[(mesitylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide has also been shown to sensitize cancer cells to chemotherapy drugs, making them more susceptible to treatment.

properties

Product Name

4-butoxy-N-{2-[(mesitylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide

Molecular Formula

C28H30N2O2S2

Molecular Weight

490.7 g/mol

IUPAC Name

4-butoxy-N-[2-[(2,4,6-trimethylphenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C28H30N2O2S2/c1-5-6-13-32-23-10-7-21(8-11-23)27(31)29-22-9-12-25-26(16-22)34-28(30-25)33-17-24-19(3)14-18(2)15-20(24)4/h7-12,14-16H,5-6,13,17H2,1-4H3,(H,29,31)

InChI Key

RRAYEMLZQGJSDJ-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC4=C(C=C(C=C4C)C)C

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC4=C(C=C(C=C4C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.